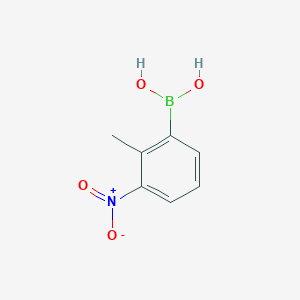

2-Methyl-3-nitrophenylboronic acid

Description

Contextualization within the Landscape of Arylboronic Acid Chemistry

Arylboronic acids are a class of organoboron compounds that have become indispensable in organic synthesis. Their stability, low toxicity, and ease of handling have contributed to their widespread use. A cornerstone of their application is the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This reaction, which joins an organoboron compound with an organohalide in the presence of a palladium catalyst, has revolutionized the synthesis of biaryls, styrenes, and polyolefins.

2-Methyl-3-nitrophenylboronic acid is a specific example of this important class of compounds, offering researchers the ability to introduce a 2-methyl-3-nitrophenyl moiety into a target molecule. This particular substitution pattern can influence the physical, chemical, and biological properties of the final product.

Significance of Ortho-Substituted Nitro-Phenylboronic Acid Derivatives in Modern Organic Synthesis

The presence of substituents on the phenyl ring of a boronic acid can significantly impact its reactivity and the properties of the resulting products. Ortho-substituents, such as the methyl group in this compound, can introduce steric hindrance that affects the rate and selectivity of cross-coupling reactions. This steric influence can be strategically exploited to control the outcome of a reaction.

The nitro group, an electron-withdrawing substituent, also plays a crucial role. It modifies the electronic properties of the phenyl ring, influencing the transmetalation step in the Suzuki-Miyaura catalytic cycle. Furthermore, the nitro group itself can be a site for further chemical transformations, adding to the synthetic utility of these derivatives. The combination of an ortho-alkyl group and a nitro group provides a unique platform for creating diverse and complex molecules.

Overview of Research Trajectories for this compound

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its research trajectories can be inferred from the broader context of arylboronic acid chemistry. The primary area of interest for this compound lies in its application as a building block in organic synthesis.

Key research directions include its use in the synthesis of novel pharmaceutical compounds, agrochemicals, and materials with specific electronic or optical properties. The 2-methyl-3-nitrophenyl substructure can be found in more complex molecules, and this boronic acid provides a direct route for its incorporation. For instance, the synthesis of substituted biphenyls, which are common motifs in drug discovery, can be efficiently achieved using this reagent. A general scheme for such a transformation is the palladium-catalyzed Suzuki-Miyaura cross-coupling with an aryl halide.

Further research may explore the impact of the specific substitution pattern of this compound on the biological activity of the resulting molecules. The interplay between the methyl and nitro groups can influence how a molecule interacts with biological targets. Additionally, the development of new synthetic methodologies that utilize the unique reactivity of this and other similarly substituted boronic acids remains an active area of investigation.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 1072945-60-8 chemnet.com |

| Molecular Formula | C₇H₈BNO₄ chemnet.com |

| Molecular Weight | 180.95 g/mol chemnet.com |

| Synonyms | (2-Methyl-3-nitrophenyl)boronic acid chemnet.com |

Structure

2D Structure

Properties

IUPAC Name |

(2-methyl-3-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BNO4/c1-5-6(8(10)11)3-2-4-7(5)9(12)13/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZOLRGZAVBQRBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)[N+](=O)[O-])C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590562 | |

| Record name | (2-Methyl-3-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072945-60-8 | |

| Record name | (2-Methyl-3-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-3-nitrophenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methyl 3 Nitrophenylboronic Acid and Derivatives

Established Synthetic Pathways to Arylboronic Acids

The preparation of arylboronic acids can be broadly categorized into several key approaches, each with distinct advantages and limitations regarding substrate scope, functional group tolerance, and regioselectivity.

Direct C-H borylation represents the most atom-economical approach, converting an aromatic C-H bond directly into a C-B bond. thieme-connect.com These methods can be divided into two main categories: electrophilic borylation and transition-metal-catalyzed borylation.

Electrophilic Aromatic Borylation: This approach dates back to the mid-20th century and involves the reaction of an arene with an electrophilic boron reagent. thieme-connect.com Early methods used reagents like diborane at high temperatures or boron trihalides (BX₃, where X = Cl, Br, I) activated by a Lewis acid such as aluminum trichloride (AlX₃), analogous to a Friedel-Crafts reaction. thieme-connect.com These aggressive conditions often limit the substrate scope. thieme-connect.com More recent advances have established electrophilic borylation as a viable method for activated arenes and heteroarenes, where the regioselectivity is controlled by the electronic properties of the substituents on the aromatic ring. thieme-connect.comresearchgate.net

Transition-Metal-Catalyzed C-H Borylation: This modern strategy has significantly expanded the scope and utility of direct borylation. Iridium-catalyzed reactions are particularly prominent, offering high yields and complementary regioselectivity to electrophilic methods. thieme-connect.comorganic-chemistry.org These reactions typically employ a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), and an iridium complex to catalytically functionalize aromatic C-H bonds. berkeley.edu This method often favors borylation at the most sterically accessible C-H bond.

| Strategy | Typical Reagents | Key Features | Controlling Factors |

|---|---|---|---|

| Electrophilic Borylation | BX₃/AlX₃, BCl₃, BBr₃ | Metal-free; suitable for electron-rich arenes. thieme-connect.com | Electronic Effects |

| Iridium-Catalyzed Borylation | [Ir(cod)OMe]₂, B₂pin₂ | High functional group tolerance; broad scope. thieme-connect.comberkeley.edu | Steric Hindrance |

Introducing a nitro group onto a pre-existing phenylboronic acid scaffold is a common strategy. This is achieved through electrophilic aromatic substitution, specifically nitration. The boronic acid group, -B(OH)₂, is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position. youtube.comwikipedia.org

However, the reaction conditions significantly influence the outcome.

Mixed Acid Nitration: Using a mixture of concentrated nitric acid and sulfuric acid typically results in the expected meta-nitration product. youtube.com

Ipso-Nitration: In some cases, the carbon-boron bond itself can be cleaved and replaced by a nitro group, a process known as ipso-nitration. nih.govorganic-chemistry.org This can be achieved using various nitrating agents, including ionic liquids like 1,3-disulfonic acid imidazolium nitrate or a mixture of a nitrate salt and chlorotrimethylsilane. organic-chemistry.org

Directed Ortho-Nitration: Milder conditions, such as using nitric acid and acetic anhydride, can generate nitronium acetate (B1210297). The acetate can coordinate to the Lewis acidic boron center, bringing the nitronium electrophile into close proximity with the ortho position, leading to selective ortho-nitration. youtube.com

The versatility of the nitro group is significant; it can be readily reduced to an amine, which is a key functional group in many pharmaceuticals and advanced materials. nih.govrsc.org

Boron trifluoride (BF₃) plays a role in the synthesis and stabilization of boronic acid derivatives. Arylboronic acids can be converted into potassium aryltrifluoroborate salts (ArBF₃K) by treatment with potassium hydrogen fluoride (B91410) (KHF₂). berkeley.edu These trifluoroborate salts exhibit enhanced stability compared to the corresponding boronic acids, making them easier to handle, purify, and store. nih.gov They are generally stable crystalline solids that are less prone to protodeboronation or decomposition pathways. nih.gov The boronic acid can be readily regenerated from the trifluoroborate salt by hydrolysis, often under acidic conditions. organic-chemistry.org This strategy of protection as a trifluoroborate and subsequent deprotection is a valuable tool in multi-step syntheses. researchgate.net

Regioselective Synthesis of 2-Methyl-3-nitrophenylboronic Acid

The specific arrangement of substituents in this compound requires a synthetic route with precise regiochemical control. Direct nitration of 2-methylphenylboronic acid is complex, as the ortho, para-directing methyl group and the meta-directing boronic acid group would lead to a mixture of isomers. A more controlled, multi-step approach is necessary. A plausible synthetic pathway is outlined below, starting from a commercially available precursor.

Proposed Synthetic Pathway:

Starting Material: The synthesis can commence with 2-methyl-3-nitroaniline.

Diazotization and Sandmeyer Reaction: The amino group of 2-methyl-3-nitroaniline is converted into a diazonium salt using sodium nitrite and a strong acid (e.g., HBr). Subsequent treatment with a copper(I) bromide (CuBr) catalyst in a Sandmeyer reaction replaces the diazonium group with a bromine atom, yielding 1-bromo-2-methyl-3-nitrobenzene.

Lithium-Halogen Exchange: The resulting aryl bromide is subjected to a lithium-halogen exchange at low temperatures (e.g., -78 °C) using an organolithium reagent like n-butyllithium (nBuLi). This generates a highly reactive aryllithium intermediate.

Borylation and Hydrolysis: The aryllithium species is then quenched with a boron electrophile, such as triisopropyl borate (B1201080) or trimethyl borate. This step forms a boronate ester intermediate.

Hydrolysis: Finally, acidic workup (hydrolysis) of the boronate ester yields the target compound, this compound.

This sequence ensures the methyl and nitro groups are correctly positioned before the boronic acid functionality is introduced, thus guaranteeing the desired regiochemistry.

Green Chemistry Approaches and Sustainable Synthetic Protocols

Modern synthetic chemistry emphasizes the development of environmentally benign processes. Several green chemistry principles have been applied to the synthesis of arylboronic acids. researchgate.net

Use of Greener Solvents: Traditional syntheses often rely on volatile organic solvents. Research has focused on replacing these with more sustainable alternatives. For instance, protocols for the ipso-hydroxylation of arylboronic acids have been developed using ethanol or water as the solvent. researchgate.netrsc.org

Benign Reagents: The use of hazardous reagents is a significant concern. A notable green alternative is the use of aqueous hydrogen peroxide as a mild and efficient oxidant in the synthesis of phenols from arylboronic acids, avoiding harsher or metal-based oxidants. rsc.org

Mechanochemistry: Solvent-free reaction conditions represent an ideal green approach. Mechanochemistry, which involves the grinding of solid reactants, has been successfully used for the formation of boronic acid esters from boronic acids and diols, eliminating the need for any solvent. researchgate.net

Catalysis: The use of simple, readily available catalysts is preferred over stoichiometric reagents. Boric acid, the simplest boron-containing acid, has been employed as a greener modulating reagent in the selective acylation of saccharides, demonstrating its potential to replace more complex arylboronic acids in certain applications. ntu.edu.sg

| Green Approach | Example Application in Boronic Acid Chemistry | Sustainability Benefit |

|---|---|---|

| Alternative Solvents | Hydroxylation of arylboronic acids in water or ethanol. researchgate.netrsc.org | Reduces use of volatile organic compounds (VOCs). |

| Benign Reagents | Using H₂O₂ as an oxidant. rsc.org | Avoids toxic and heavy-metal-based reagents. |

| Mechanochemistry | Solvent-free grinding for boronic ester synthesis. researchgate.net | Eliminates solvent waste completely. |

| Simplified Catalysts | Use of boric acid as a promoter. ntu.edu.sg | Improves atom economy and uses inexpensive, low-toxicity materials. |

Flow Chemistry Applications in the Synthesis of Arylboronic Acid Intermediates

Flow chemistry, or continuous flow processing, has emerged as a powerful technology for the synthesis of chemical intermediates, including arylboronic acids. researchgate.net This approach offers significant advantages over traditional batch processing, particularly for reactions that are fast, exothermic, or involve hazardous reagents. organic-chemistry.orgresearchgate.net

The synthesis of arylboronic acids often involves organolithium intermediates generated via lithium-halogen exchange. nih.gov In batch reactors, the handling of these highly reactive and often pyrophoric reagents on a large scale is challenging due to issues with mixing and heat transfer. Flow reactors mitigate these risks by using small reactor volumes, which provides superior temperature control and rapid mixing. organic-chemistry.orgresearchgate.net

Key benefits of flow chemistry in this context include:

Enhanced Safety: The small internal volume of microreactors minimizes the amount of hazardous material present at any given time, significantly reducing the risks associated with organolithium reagents. organic-chemistry.org

Precise Reaction Control: Flow systems allow for precise control over residence time, temperature, and stoichiometry, which can suppress side reactions and improve product yields and purity. organic-chemistry.orgrsc.org

High Throughput and Scalability: Despite the small reactor volumes, continuous operation allows for high throughput. Scaling up production is achieved by running the system for longer periods or by "numbering up" (using multiple reactors in parallel), avoiding the challenges of redeveloping processes for larger batch vessels. organic-chemistry.org

Integration of Reactions: Flow chemistry enables the "telescoping" of multiple reaction steps into a single, continuous sequence. For example, the generation of an aryllithium and its subsequent quenching with a boronic ester can be integrated into one continuous flow process, improving efficiency. rsc.org

One study demonstrated the synthesis of boronic acids on a multigram scale with a total reaction time of just one second, showcasing the remarkable efficiency and throughput achievable with a simple continuous flow setup. organic-chemistry.org

Chemical Reactivity and Mechanistic Investigations of 2 Methyl 3 Nitrophenylboronic Acid

Reversible Covalent Interactions: Boronate Ester Formation with Diols

A hallmark of boronic acids is their ability to react with 1,2- and 1,3-diols in aqueous media to form cyclic boronate esters. This reaction is a dynamic covalent process, meaning the bonds form and break under equilibrium conditions, making it reversible and often responsive to external stimuli like pH. The formation of these stable five- or six-membered rings is a cornerstone of boronic acid chemistry, widely exploited in sensing and separation technologies.

The fundamental equilibrium involves the Lewis acidic trigonal planar boronic acid and the tetrahedral boronate anion, which is the species that condenses with the diol.

While specific kinetic and thermodynamic data for the esterification of 2-Methyl-3-nitrophenylboronic acid are not extensively documented in the literature, the general mechanism is well-understood from studies of analogous phenylboronic acids. The reaction rate and equilibrium position are highly dependent on the pH of the solution and the concentration of the diol.

The process typically follows a mechanism where the boronic acid first equilibrates with its conjugate base, the boronate anion. This tetrahedral boronate species is the active participant in the esterification with a diol. Kinetic analyses of similar systems reveal that the reaction can exhibit different orders of dependence on the diol concentration. At low concentrations, the reaction is often first-order in the diol, while at saturating concentrations, it can become zero-order, indicating that a step preceding the reaction with the diol, such as solvent departure from the boron center, becomes rate-determining.

The thermodynamics of boronate ester formation are governed by the relative pKa values of the boronic acid and the resulting boronate ester. Complexation with a diol typically lowers the pKa, meaning the boronate ester is a stronger acid than the initial boronic acid. This pKa shift is a key thermodynamic driver for the reaction, especially in pH ranges between the pKa of the free boronic acid and that of the ester.

The acidity of the boron atom in this compound is significantly modulated by the electronic properties of the methyl (-CH₃) and nitro (-NO₂) groups. The Lewis acidity of a phenylboronic acid is directly related to the electron density on the aromatic ring.

Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group through both inductive (-I) and resonance (-M) effects. It pulls electron density away from the phenyl ring and, consequently, from the boron atom. This electron deficiency increases the Lewis acidity of the boron center, making it more electrophilic. As a result, the pKa of the boronic acid is lowered, facilitating the formation of the tetrahedral boronate anion at a lower pH. This enhanced acidity generally leads to stronger binding and higher affinity for diols compared to unsubstituted phenylboronic acid.

Methyl Group (-CH₃): The methyl group, located ortho to the boronic acid, is a weak electron-donating group through induction (+I) and hyperconjugation. This effect would typically decrease the Lewis acidity and increase the pKa. However, its ortho position also introduces steric hindrance around the boron atom. This steric effect can influence the rate of esterification and the stability of the resulting boronate ester.

The combined influence of a strong electron-withdrawing nitro group and a weaker electron-donating methyl group results in a boronic acid that is significantly more acidic than simple phenylboronic acid. The dominant effect is the electron withdrawal by the nitro group.

Table 1: Comparison of pKa Values for Substituted Phenylboronic Acids This table illustrates the general effect of electron-withdrawing and electron-donating substituents on the acidity of phenylboronic acid.

| Phenylboronic Acid Derivative | Substituent | Electronic Effect | Typical pKa |

| 4-Methoxyphenylboronic acid | -OCH₃ | Strong Electron-Donating | ~9.25 |

| Phenylboronic acid | -H | Neutral | ~8.7 |

| 4-Nitrophenylboronic acid | -NO₂ | Strong Electron-Withdrawing | ~7.1 |

| This compound | -CH₃, -NO₂ | Mixed | < 8.7 (Expected) |

Cross-Coupling Reactions

This compound is a valuable reagent in the synthesis of complex organic molecules, particularly biaryl compounds, through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds. fishersci.co.uk The reaction couples an organoboron compound, such as this compound, with an organohalide or a pseudohalide (like a triflate) in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com

The utility of this compound in Suzuki-Miyaura reactions is broad, though subject to certain limitations inherent to electron-deficient boronic acids. It can be coupled with a variety of aryl and heteroaryl halides (iodides, bromides, and sometimes chlorides) and triflates. libretexts.orgorganicreactions.org

The electron-deficient nature of the 2-methyl-3-nitrophenyl group, caused by the nitro substituent, can make the transmetalation step of the catalytic cycle more challenging compared to electron-rich or neutral boronic acids. This can sometimes lead to lower yields or require more forcing reaction conditions or specialized catalytic systems. However, its use has been documented in the synthesis of specific molecular targets. For instance, it has been used as a coupling partner in the preparation of intermediates for pharmacologically active compounds. acs.org

The reaction generally tolerates a wide range of functional groups on the coupling partner, which is a key advantage of the Suzuki-Miyaura reaction. pku.edu.cn

Table 2: Representative Scope of Suzuki-Miyaura Coupling with Nitrophenylboronic Acids This table shows typical coupling partners for nitrophenylboronic acids, illustrating the reaction's scope.

| Boronic Acid | Coupling Partner (Ar-X) | Catalyst System (Example) | Product |

| This compound | 4-Chloro-2-benzyloxy-pyridine derivative | Pd(dppf)Cl₂ / Base | 2-Benzyloxy-4-(2-methyl-3-nitrophenyl)pyridine derivative |

| 4-Nitrophenylboronic acid | 4-Bromoacetophenone | Pd(PPh₃)₄ / Na₂CO₃ | 4-Acetyl-4'-nitrobiphenyl |

| 3-Nitrophenylboronic acid | 2-Bromothiophene | Pd(OAc)₂ / SPhos / K₃PO₄ | 2-(3-Nitrophenyl)thiophene |

The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to proceed through three main steps: libretexts.org

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X).

Transmetalation: The organoboronic acid, activated by a base to form a borate (B1201080) species [Ar'-B(OH)₃]⁻, transfers its organic group (Ar') to the palladium center, displacing the halide and forming a new Pd(II) intermediate (Ar-Pd-Ar').

Reductive Elimination: This intermediate eliminates the final biaryl product (Ar-Ar') and regenerates the Pd(0) catalyst, allowing the cycle to continue.

For an electron-deficient boronic acid like this compound, the transmetalation step is often rate-limiting. The reduced nucleophilicity of the nitrophenyl group slows its transfer to the palladium center. To overcome this, specific ligand design is crucial. researchgate.net

Ligand Considerations:

Electron-Rich, Bulky Phosphines: Ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃), tricyclohexylphosphine (B42057) (PCy₃), and biaryl phosphines (e.g., SPhos, XPhos) are highly effective. researchgate.net Their large steric bulk promotes the formation of a coordinatively unsaturated, highly reactive monoligated palladium species, while their strong electron-donating character increases the electron density on the palladium, which facilitates the oxidative addition and reductive elimination steps. fishersci.ca

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that form very stable bonds with palladium, creating robust catalysts that can be highly effective for coupling challenging substrates, including those involving electron-deficient partners.

The choice of base (e.g., K₃PO₄, Cs₂CO₃) and solvent (e.g., dioxane, toluene, DMF) also plays a critical role and must be optimized to ensure efficient formation of the active borate species and to maintain catalyst stability and activity.

Suzuki-Miyaura Cross-Coupling Reactions

Stereoselective Aspects in Asymmetric Cross-Coupling Reactions

The generation of stereocenters, particularly in the synthesis of axially chiral biaryls, is a significant area of research in organic chemistry. Asymmetric cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for this purpose. The stereochemical outcome of these reactions is highly dependent on the structure of the reactants, the chiral ligand, and the reaction conditions. For ortho-substituted phenylboronic acids like this compound, the substituents play a crucial role in influencing the stereoselectivity of the coupling process.

While specific studies detailing the stereoselective outcomes in asymmetric cross-coupling reactions involving this compound are not extensively documented in the reviewed literature, general principles derived from similar systems can provide insight. The presence of an ortho-substituent, in this case, a methyl group, introduces steric hindrance that can influence the rotational barrier of the resulting biaryl bond, a key factor in atropisomerism.

In the asymmetric Suzuki-Miyaura coupling for the synthesis of axially chiral biaryls, the enantioselectivity is often determined in the reductive elimination step from the palladium center. The chiral ligand on the palladium catalyst orchestrates the spatial arrangement of the coupling partners, leading to the preferential formation of one enantiomer. For an ortho-substituted phenylboronic acid, the steric bulk of the ortho group can lead to a more challenging coupling but also provides a handle for achieving high stereoselectivity. nih.gov

Research on other ortho-substituted phenylboronic acids has shown that both electron-rich and electron-deficient substituents can be effectively coupled to form axially chiral products with high enantioselectivity. mit.edu For instance, the coupling of ortho-halobenzamides with 2-methyl-1-naphthylboronic acid has been shown to produce biaryl amides in high yields and enantioselectivities. mit.edu The electronic nature of the substituents can influence the reaction rate and, in some cases, the degree of stereocontrol. The nitro group at the meta-position (relative to the boronic acid) in this compound is a strong electron-withdrawing group, which can impact the electronic properties of the boronic acid and its reactivity in the catalytic cycle.

Furthermore, studies on the synthesis of ortho-nitro-substituted axially chiral biaryls have demonstrated that these compounds can be synthesized with high enantiomeric excess using palladium catalysis with appropriate chiral ligands. nih.gov This suggests that this compound is a viable substrate for such transformations, although the specific conditions and resulting stereoselectivities would require experimental verification. The combination of the ortho-methyl and meta-nitro substituents presents a unique electronic and steric profile that would be expected to influence the transition state geometry of the coupling reaction, thereby affecting the stereochemical outcome.

Lewis Acidic Behavior and Coordination Chemistry

Boronic acids are well-known Lewis acids due to the electron-deficient nature of the boron atom. researchgate.netnih.gov This Lewis acidity is central to their reactivity and their ability to participate in various chemical transformations. The substituents on the phenyl ring significantly modulate the Lewis acidity of the boronic acid. Electron-withdrawing groups generally increase Lewis acidity, while electron-donating groups decrease it. In this compound, the presence of the electron-withdrawing nitro group is expected to enhance the Lewis acidic character of the boron center.

Intramolecular Coordination with Ortho-Substituents (e.g., Oxygen of Nitro Group)

A key aspect of the chemistry of ortho-substituted phenylboronic acids is the potential for intramolecular coordination between the boronic acid moiety and the ortho-substituent. This interaction can significantly influence the conformation, reactivity, and Lewis acidity of the molecule. In the case of this compound, the molecule is substituted at the ortho position with a methyl group and at the meta position with a nitro group. Therefore, direct intramolecular coordination between the boron atom and the nitro group, as might be expected in an ortho-nitrophenylboronic acid, is not structurally feasible.

However, the electronic influence of the ortho-methyl group and the meta-nitro group on the boronic acid's properties is significant. The methyl group, being electron-donating, can slightly reduce the Lewis acidity of the boron, while the powerful electron-withdrawing nitro group at the meta position will increase it.

In related compounds, such as ortho-methoxyphenylboronic acid, evidence for intramolecular O → B coordination has been investigated. Spectroscopic studies, including 17O NMR, have been used to probe such interactions. nih.gov For ortho-methoxyalkylphenylboronic acids, it was found that there are no significant O → B interactions, which was attributed to the weak Lewis acidity of the parent acids in those specific cases. nih.gov

Catalytic Applications of 2 Methyl 3 Nitrophenylboronic Acid and Its Derivatives

Organocatalysis in Organic Transformationsresearchgate.netdiva-portal.org

As a metal-free organocatalyst, 2-Methyl-3-nitrophenylboronic acid offers advantages in terms of low toxicity, stability, and ease of handling. mdpi.com Its efficacy is rooted in the reversible formation of covalent bonds with oxygen- or nitrogen-containing substrates, thereby activating them for subsequent reactions. nih.gov

Arylboronic acids are effective catalysts for the direct amidation of carboxylic acids with amines, a process that typically requires harsh conditions or stoichiometric activating agents. The catalytic cycle is believed to involve the formation of an acyloxyboronic acid intermediate, which is more susceptible to nucleophilic attack by an amine than the free carboxylic acid. The presence of electron-withdrawing groups on the aryl ring enhances the Lewis acidity of the boron center, thereby increasing catalytic activity. researchgate.net

The this compound is well-suited for this role. The strong electron-withdrawing effect of the nitro group significantly increases the boron atom's Lewis acidity, which is crucial for activating the carboxylic acid. While the ortho-methyl group introduces some steric hindrance, the electronic effect of the nitro group is generally dominant in promoting the reaction. Detailed studies on various substituted phenylboronic acids have demonstrated that catalysts with nitro groups are highly effective for these transformations. nih.govrsc.org

Table 1: Comparison of Substituted Arylboronic Acid Catalysts in Amidation

| Arylboronic Acid Catalyst | Key Substituent(s) | Relative Catalytic Activity | Primary Role of Substituent |

|---|---|---|---|

| Phenylboronic acid | -H | Baseline | Reference |

| 4-Methoxyphenylboronic acid | -OCH3 (Electron-donating) | Lower | Reduces Lewis acidity |

| 3-Nitrophenylboronic acid | -NO2 (Electron-withdrawing) | Higher | Increases Lewis acidity |

| This compound | -CH3 (Donating), -NO2 (Withdrawing) | High | -NO2 group enhances Lewis acidity, promoting catalysis |

This table is illustrative, based on established principles of boronic acid catalysis. researchgate.net

Boronic acid catalysis is a powerful strategy for promoting cycloaddition reactions. By coordinating to a dienophile or another unsaturated partner, the boronic acid lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction with the corresponding diene or dipole. nih.gov This approach is particularly effective for Diels-Alder ([4+2]) reactions and 1,3-dipolar ([3+2]) cycloadditions. libretexts.orgchemistrytalk.org

Research has shown that electron-deficient arylboronic acids are excellent catalysts for these transformations. For instance, 2-nitrophenylboronic acid has been successfully used to activate α,β-unsaturated acids for [3+2] cycloadditions with various dipoles like azides and nitrones. nih.gov Similarly, highly electron-deficient catalysts like 3,5-bis(trifluoromethyl)phenylboronic acid promote [4+3] cycloadditions. nih.gov Given that this compound possesses a strongly electron-withdrawing nitro group, it is a prime candidate for catalyzing such cycloaddition reactions, functioning in a manner analogous to these documented examples.

Multi-component reactions (MCRs), which combine three or more reactants in a single step, are highly efficient for building molecular complexity. tcichemicals.comorganic-chemistry.org Many MCRs, including the Biginelli and Hantzsch reactions, are catalyzed by Lewis acids. The catalyst's role is typically to activate a carbonyl component, facilitating the initial condensation or addition step that triggers the reaction cascade.

Biginelli Reaction: This reaction produces dihydropyrimidinones from an aldehyde, a β-ketoester, and urea. Lewis acid catalysts activate the aldehyde towards nucleophilic attack.

Hantzsch Dihydropyridine Synthesis: This reaction forms dihydropyridines from an aldehyde, two equivalents of a β-ketoester, and ammonia. tcichemicals.com Here too, the catalyst activates the aldehyde.

The established Lewis acidity of this compound makes it a potential organocatalyst for these and other related MCRs. By activating the aldehyde component, it can facilitate the key bond-forming steps, offering a metal-free alternative to traditional catalysts.

Role as a Co-catalyst or Additive in Transition Metal-Catalyzed Systems

While primarily recognized as reactants in transition metal-catalyzed cross-coupling reactions, boronic acids and their derivatives can also influence catalytic systems as additives. The most prominent role for arylboronic acids in this context is as a coupling partner in the Suzuki-Miyaura reaction, which is typically catalyzed by palladium complexes. nih.gov In this reaction, a key step is the transmetalation of the organic group from the boron atom to the transition metal center (e.g., palladium). nih.gov

Design Principles for Enhanced Catalytic Activity and Selectivity

The catalytic performance of an arylboronic acid is not static; it can be fine-tuned by modifying the substituents on the aromatic ring. The design of more active and selective catalysts based on the this compound scaffold follows several key principles:

Modulation of Lewis Acidity: The primary driver of catalytic activity in the reactions discussed is the Lewis acidity of the boron atom. This is directly influenced by the electronic nature of the substituents on the phenyl ring. The nitro group in this compound is a powerful electron-withdrawing group that significantly enhances Lewis acidity, making it a more potent catalyst than unsubstituted phenylboronic acid. researchgate.net Further enhancement could be achieved by adding more electron-withdrawing groups.

Steric Control for Selectivity: The size and position of substituents can dictate the stereochemical or regiochemical outcome of a reaction. The ortho-methyl group in this compound provides steric bulk near the catalytic boron center. This can influence which face of a prochiral substrate is activated or how reactants approach each other within the transition state, potentially leading to improved selectivity.

Enhancing Catalyst Stability: A significant challenge in boronic acid catalysis can be catalyst degradation, primarily through oxidation or protodeboronation (cleavage of the C–B bond). mit.edu A key design strategy to overcome this is the use of scaffolds that protect the boronic acid moiety without compromising its Lewis acidity. For example, converting the boronic acid to a benzoxaborolone derivative has been shown to dramatically improve oxidative stability while maintaining catalytic reactivity. mit.edu Applying this concept to this compound could lead to a more robust and reusable catalyst.

Table 2: Summary of Catalytic Applications and Design Principles

| Application Area | Specific Reaction | Role of this compound | Key Design Feature |

|---|---|---|---|

| Organocatalysis | Amidation | Lewis acid catalyst activating carboxylic acid | Nitro group enhances Lewis acidity |

| Cycloaddition | Lewis acid catalyst activating dienophile | Nitro group lowers LUMO of substrate | |

| Multi-component Reactions | Potential Lewis acid catalyst for carbonyl activation | General Lewis acidity | |

| Metal-Catalyzed Systems | Suzuki-Miyaura Coupling | Reactant/Coupling Partner | Facilitates transmetalation to metal center |

| Catalyst Design | Enhanced Activity/Selectivity | Scaffold for new catalysts | Balance of electronic (NO2) and steric (CH3) effects |

This compound: A Key Component in Advanced Synthesis

The chemical compound this compound is a specialized arylboronic acid that serves as a critical building block in the synthesis of complex organic molecules. Its unique structure, featuring a methyl group and a nitro group positioned ortho and meta, respectively, to the boronic acid moiety, provides distinct steric and electronic properties that are leveraged in advanced pharmaceutical and agrochemical research. This article explores the compound's role in constructing sophisticated molecular architectures, its application in the design of therapeutic agents, and strategies to enhance its stability for biological applications.

Applications in Materials Science and Sensor Development

Functionalized Materials for Specific Properties

The incorporation of boronic acid monomers, such as 2-Methyl-3-nitrophenylboronic acid, into larger material scaffolds imparts specific, tunable functionalities. These materials can be designed to respond to their environment in a controlled and predictable manner. rsc.orgnih.gov

Arylboronic acid-functionalized materials are well-regarded for their use in stimuli-responsive scaffolds. rsc.org Their responsiveness is rooted in the dynamic nature of the boronic acid group.

pH-Sensitivity: The equilibrium between the neutral trigonal boronic acid and its anionic tetrahedral boronate form is highly dependent on the surrounding pH. rsc.orgnih.gov This property is exploited to create pH-sensitive materials. For instance, hydrogels cross-linked with boronate esters can degrade or swell in acidic environments due to the pH-sensitive nature of the ester bond. rsc.orgnih.gov The electronic properties of the aryl ring, influenced by substituents like the methyl and nitro groups in this compound, can modulate the pKa of the boronic acid, allowing for fine-tuning of the pH at which the material responds.

Reactive Oxygen Species (ROS)-Responsive: Many diseases and inflammatory states are characterized by elevated levels of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂). nih.gov Arylboronic acids are susceptible to oxidation by ROS, which results in the cleavage of the carbon-boron bond. rsc.orgnih.gov This reaction provides a mechanism for creating ROS-responsive materials. nih.govelsevierpure.com Materials incorporating this compound can be designed to degrade and release therapeutic agents specifically at sites of high ROS concentration, offering a targeted delivery strategy. nih.govnih.gov

| Stimulus | Mechanism of Action | Resulting Material Property | Relevant Research Focus |

|---|---|---|---|

| pH Change | The equilibrium between the neutral boronic acid and the anionic boronate ester is pH-dependent. rsc.orgnih.gov | Degradation or swelling of hydrogels in acidic conditions. rsc.org | Drug delivery to acidic microenvironments like tumors or sites of infection. nih.gov |

| Reactive Oxygen Species (ROS) | Oxidation of the arylboronic acid by ROS leads to the cleavage of the carbon-boron bond. rsc.orgnih.gov | Degradation of the material scaffold. nih.gov | Targeted drug release in tissues with high oxidative stress, such as in inflammation or myocardial injury. nih.gov |

Boronic acids can serve as monomers in various polymerization reactions to create functional polymers. nih.gov The incorporation of a monomer like this compound into a polymer backbone introduces sites for cross-linking, sensing, or stimuli-responsiveness. These boronic acid-containing polymers can be synthesized to form materials like hydrogels and other advanced polymer networks. nih.govresearchgate.net For example, polymers with pendant boronic acid groups can be cross-linked with molecules containing diols, such as polyvinyl alcohol or bioactive polyphenols, to form dynamic hydrogel networks. researchgate.net These materials are often explored for applications in drug delivery and tissue engineering. nih.govresearchgate.net

Chemical Sensors for Biomolecule Detection

The ability of boronic acids to form reversible covalent bonds with molecules containing 1,2- or 1,3-cis-diol functionalities is the foundation for their widespread use in chemical sensors. nih.govnih.gov This interaction is particularly effective for detecting sugars and glycoproteins.

The development of synthetic sensors for glucose monitoring is a significant area of research, driven by the need for better diabetes management. nih.gov Boronic acid-based sensors offer an alternative to traditional enzyme-based methods. nih.govacs.org

The sensing mechanism relies on the reaction between the boronic acid group and the cis-diol units present in glucose, which forms a cyclic boronate ester. nih.govresearchgate.net This binding event alters the electronic properties of the boronic acid, which can be transduced into a measurable signal. researchgate.net For instance, if a fluorophore is attached to the phenylboronic acid, the formation of the boronate ester can cause a change in fluorescence intensity, allowing for quantitative detection of glucose. researchgate.net The affinity and selectivity of this binding can be tuned by the substituents on the phenyl ring; the electron-withdrawing nitro group and electron-donating methyl group on this compound would influence the Lewis acidity of the boron atom, thereby affecting its binding efficiency with glucose. acs.org

Glycosylation is a critical protein modification involved in numerous cellular processes. nih.gov The analysis of glycoproteins and glycopeptides, however, is often hampered by their low abundance in complex biological samples. Boronic acid affinity chromatography is a powerful chemical enrichment method to isolate these molecules for analysis, often by mass spectrometry. nih.govnih.gov

Materials functionalized with boronic acids, such as magnetic beads or chromatography resins, can selectively capture glycoproteins and glycopeptides. nih.govbiotechsupportgroup.comcreative-biolabs.com The boronic acid groups on the material bind to the multiple hydroxyl groups present in the glycan (sugar) portions of these biomolecules. nih.gov After capturing the glycoproteins, non-glycosylated proteins can be washed away, and the enriched glycoproteins can then be eluted for detailed study. nih.govbiotechsupportgroup.com This method is advantageous because it is not limited to specific glycan structures, unlike some lectin-based enrichment techniques, and can capture a heterogeneous set of glycoproteins. biotechsupportgroup.comcreative-biolabs.com

| Target Biomolecule | Core Chemical Reaction | Application | Key Advantage |

|---|---|---|---|

| Glucose | Reversible formation of a cyclic boronate ester with the cis-diol groups of glucose. researchgate.net | Fluorescent or colorimetric sensors for continuous glucose monitoring. nih.govacs.org | Offers a synthetic, enzyme-free approach to glucose detection. nih.gov |

| Glycoproteins/Glycopeptides | Reversible binding to the multiple hydroxyl groups (diols) in the glycan structures. nih.gov | Enrichment and purification from complex samples (e.g., serum, cell lysates) for proteomic analysis. nih.govnih.govcreative-biolabs.com | Enables broad-spectrum enrichment of various types of glycoproteins (N-linked and O-linked). biotechsupportgroup.com |

Dynamic Covalent Materials and Self-Healing Systems

The reversible formation of boronate esters is a prime example of dynamic covalent chemistry. nih.govresearchgate.net This field focuses on creating materials with adaptable and reversible properties by using covalent bonds that can break and reform under specific conditions. nih.gov

Materials cross-linked with dynamic boronate ester bonds can exhibit remarkable properties, such as self-healing. rsc.orgrsc.org When a hydrogel or polymer network held together by these bonds is mechanically damaged, the bonds can break and subsequently reform across the damaged interface, restoring the material's structural integrity and mechanical properties. researchgate.netrsc.org This intrinsic ability to self-repair is highly desirable for creating more robust and long-lasting biomaterials for applications like medical implants and tissue adhesives. rsc.org The dynamic equilibrium of the boronate ester bond, which is influenced by factors like pH and the presence of competing diols, allows these materials to adapt to their environment and reorganize their internal structure. rsc.orgresearchgate.net

Analytical Methodologies for the Characterization and Quantification of 2 Methyl 3 Nitrophenylboronic Acid

Spectroscopic Techniques for Structural Elucidation and Interaction Studies

Spectroscopic methods are fundamental in determining the molecular structure of 2-Methyl-3-nitrophenylboronic acid and studying its interactions. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide detailed information about the compound's atomic arrangement, mass, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Boronic Acid Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural analysis of boronic acids. researchgate.net Both ¹H NMR and ¹¹B NMR are particularly valuable for characterizing compounds like this compound.

¹H NMR provides information on the number and environment of hydrogen atoms in the molecule. For this compound, the spectrum would show distinct signals for the aromatic protons on the phenyl ring, the protons of the methyl group, and the hydroxyl protons of the boronic acid group. The chemical shifts and splitting patterns of the aromatic protons are influenced by the positions of the methyl and nitro substituents. The hydroxyl protons often appear as a broad singlet, and their chemical shift can vary with concentration and solvent.

¹¹B NMR is highly effective for studying boron-containing compounds due to the high natural abundance (80.1%) and sensitivity of the ¹¹B nucleus. acs.org The chemical shift in ¹¹B NMR provides direct insight into the hybridization state of the boron atom. researchgate.net For this compound, the boron atom is sp²-hybridized, which typically results in a signal in a specific region of the spectrum. Upon interaction with diols to form a boronate ester or at a pH above its pKa, the boron atom becomes sp³-hybridized, causing a significant upfield shift in the ¹¹B NMR spectrum. acs.orgnsf.gov This makes ¹¹B NMR a convenient tool for monitoring reactions and binding phenomena. nsf.govnih.gov

| Nucleus | Structural Feature | Typical Chemical Shift (δ) Range (ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic Protons (Ar-H) | 7.0 - 8.5 | Shifts are dependent on the electronic nature and position of ring substituents. |

| ¹H | Methyl Protons (-CH₃) | ~2.3 | Expected shift for a methyl group attached to an aromatic ring. |

| ¹H | Boronic Acid Protons (-B(OH)₂) | 4.5 - 8.5 (variable) | Often a broad signal; position is sensitive to solvent, concentration, and temperature. |

| ¹¹B | Trigonal Boronic Acid (sp²) | 27 - 33 | Characteristic for the free acid form. |

| ¹¹B | Tetracoordinate Boronate (sp³) | 5 - 13 | Observed upon ester formation with diols or deprotonation at higher pH. nsf.gov |

Mass Spectrometry (MS) for Boronic Acid Derivatives and Adducts

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of boronic acids and their derivatives. nih.gov A variety of ionization methods, including Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), are employed for the analysis of these compounds. nih.govacs.org

A significant challenge in the MS analysis of free boronic acids is their tendency to undergo thermally induced dehydration, leading to the formation of cyclic trimers known as boroxines. acs.org This process can complicate mass spectra and hinder the detection of the true molecular ion. acs.org To overcome this, two main strategies are employed:

Derivatization: Boronic acids are often converted into more stable boronate esters by reacting them with diols, such as pinacol (B44631) or 1,2-diols, prior to MS analysis. nih.gov This prevents trimerization and facilitates detection.

Adduct Formation: In MALDI-MS, specific matrices like 2,5-dihydroxybenzoic acid (DHB) can serve as both the matrix and a derivatizing agent. nih.gov The boronic acid forms an adduct with the DHB matrix in situ, yielding high-quality spectra without the need for a separate derivatization step. nih.gov

For this compound (C₇H₈BNO₄, Monoisotopic Mass: 181.05 Da), various ions could be expected in the mass spectrum depending on the analytical conditions. uni.lunih.gov

| Adduct/Fragment | Formula | Predicted m/z | Ionization Mode |

|---|---|---|---|

| [M+H]⁺ | [C₇H₉BNO₄]⁺ | 182.06 | Positive |

| [M+Na]⁺ | [C₇H₈BNO₄Na]⁺ | 204.04 | Positive |

| [M-H]⁻ | [C₇H₇BNO₄]⁻ | 180.05 | Negative |

| [M+H-H₂O]⁺ | [C₇H₇BNO₃]⁺ | 164.05 | Positive |

| Boroxine (B1236090) Trimer [M₃-3H₂O+H]⁺ | [C₂₁H₁₈B₃N₃O₉]⁺ | 489.12 | Positive |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the case of this compound, IR spectroscopy can confirm the presence of the hydroxyl (O-H), boron-oxygen (B-O), nitro (N-O), and aromatic groups. The vibrational characteristics of boronic acids, boroxine anhydrides, and boronate esters have been systematically investigated to provide diagnostic tools for characterization. acs.org

Key vibrational bands for this compound would include:

O-H Stretching: A very strong and broad band is typically observed in the region of 3200-3300 cm⁻¹, indicative of hydrogen-bonded hydroxyl groups in the B(OH)₂ moiety. cdnsciencepub.comresearchgate.net

Aromatic C-H Stretching: Signals appear just above 3000 cm⁻¹.

Asymmetric B-O Stretching: A strong absorption band around 1350-1420 cm⁻¹ is characteristic of the trigonal B-O bond. acs.orgresearchgate.net

N-O Stretching: Strong absorptions corresponding to the nitro group are expected around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

In-plane O-H Bending: This vibration is typically observed near 1190 cm⁻¹. researchgate.net

Out-of-plane C-H Bending: Bands in the 700-900 cm⁻¹ region are characteristic of the substitution pattern on the aromatic ring.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | -B(OH)₂ | 3200 - 3300 | Strong, Broad |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium |

| N-O Asymmetric Stretch | -NO₂ | 1510 - 1560 | Strong |

| B-O Asymmetric Stretch | B-O | 1350 - 1420 | Strong |

| N-O Symmetric Stretch | -NO₂ | 1335 - 1385 | Strong |

| O-H In-plane Bend | B-O-H | ~1190 | Medium |

Chromatographic Separation Techniques

Chromatographic methods are indispensable for separating this compound from impurities, reaction mixtures, and complex matrices, as well as for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Boronic Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of boronic compounds, but it typically requires a derivatization step. chromatographyonline.com Boronic acids like this compound are generally not volatile enough for direct GC analysis. nih.gov Derivatization converts the nonvolatile boronic acid into a more volatile derivative, facilitating its passage through the GC column. nih.gov

Common derivatization strategies include the formation of cyclic boronate esters by reacting the boronic acid with reagents such as:

Pinacol: This reaction forms a stable pinacol boronate ester. chromatographyonline.com

Triethanolamine (B1662121): This reagent reacts with boric acid to form a volatile triethanolamine borate (B1201080), a strategy that can be adapted for other boronic acids. nih.gov

Alkylboronic acids (e.g., methylboronic acid): These can be used to form cyclic boronates with compounds containing diol functionalities, a principle that can be reversed for analyzing the boronic acids themselves. nih.gov

The derivatized analyte is then separated by the gas chromatograph and detected by the mass spectrometer, which can be operated in single-ion-monitoring (SIM) mode for high sensitivity and selectivity in quantitative analysis. chromatographyonline.comnih.gov This approach allows for the low-level analysis of boronic acids, even in complex matrices. chromatographyonline.com

| Derivatizing Agent | Product | Purpose | Reference |

|---|---|---|---|

| Pinacol | Pinacol boronate ester | Increases volatility and thermal stability for GC analysis. | chromatographyonline.com |

| Triethanolamine | Triethanolamine borate | Forms a volatile derivative suitable for GC-MS quantification. | nih.gov |

| n-Butylboronic acid | Cyclic n-butyl boronates | Used to derivatize diol-containing compounds, but highlights the principle of forming volatile boronates. | nih.gov |

Challenges and Advances in Liquid Chromatography for Boronic Acids

Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), is a cornerstone for the analysis of boronic acids. rsc.orgwaters.com However, the unique properties of these compounds present several challenges.

Challenges:

Poor Retention: Boronic acids are often polar and hydrophilic, leading to poor retention on traditional reversed-phase (RP) C18 columns, especially when analyzing impurities in less polar pinacolboronate ester reagents. researchgate.net

On-Column Hydrolysis: Pinacolboronate esters, which are common precursors or related impurities, are susceptible to on-column hydrolysis back to the corresponding boronic acid, complicating purity analysis. researchgate.netresearchgate.nettandfonline.com

Complex Ion Formation: In LC-MS, boronic acids can form various adducts, dimers, and boroxines, which can complicate data interpretation. rsc.org

Advances and Solutions:

Fast LC/UHPLC: The development of fast LC and UHPLC methods with short run times (e.g., one minute) significantly minimizes the opportunity for on-column hydrolysis, providing more accurate analysis. rsc.orgresearchgate.net

Stationary Phase Chemistry: The use of modern columns with low residual silanol (B1196071) activity or alternative stationary phases like Hydrophilic Interaction Liquid Chromatography (HILIC) has shown excellent selectivity and retention for both boronic acids and their esters. researchgate.net MaxPeak™ Premier Column technology, which minimizes interactions between analytes and metal surfaces, has also been used to achieve baseline resolution for structurally similar boronic acids. waters.com

Mobile Phase Optimization: Careful selection of the mobile phase pH and additives is crucial. waters.com Using mobile phases without pH modifiers or with specific buffers like ammonium (B1175870) acetate (B1210297) can improve peak shape and reduce unwanted side reactions. rsc.orgtandfonline.com

LC-MS/MS: The use of tandem mass spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode provides high sensitivity and selectivity, allowing for the trace-level quantification of underivatized boronic acids without derivatization. acs.orgscirp.orgscirp.org

| Challenge | Description | Advanced Solution | Reference |

|---|---|---|---|

| Poor Retention on RP Columns | Polar boronic acids elute early with little to no retention. | Use of HILIC columns or specialized RP columns (e.g., XSelect™ Premier HSS T3). | waters.comresearchgate.net |

| On-Column Hydrolysis | Pinacolboronate esters hydrolyze to boronic acids during analysis. | Fast LC/UHPLC methods with short run times; optimization of mobile phase pH. | rsc.orgresearchgate.nettandfonline.com |

| Low Sensitivity/Complex Spectra | Difficulty in detecting low levels and formation of multiple adducts. | Derivatization to enhance sensitivity; use of LC-MS/MS in MRM mode for selective and sensitive quantification. | rsc.orgacs.org |

Boronate Affinity Chromatography and Related Enrichment Methods

Boronate affinity chromatography (BAC) is a powerful separation technique that leverages the unique ability of boronic acids to form reversible covalent bonds with molecules containing cis-diol functionalities. rsc.orgresearchgate.net This interaction forms the basis for the selective enrichment and analysis of a wide range of important biomolecules, including glycoproteins, ribonucleosides, and catechols. researchgate.netnih.gov The principle of BAC relies on the equilibrium between the trigonal, uncharged form of the boronic acid and the tetrahedral, anionic boronate form. The tetrahedral species is the one that actively binds to cis-diols, forming stable five- or six-membered cyclic esters. rsc.org This binding is pH-dependent; the formation of the boronate ester is favored at or above the pKa of the boronic acid, while a decrease in pH will lead to the hydrolysis of the ester and the release of the bound diol-containing molecule. rsc.org

While there is no specific literature detailing the use of this compound as a ligand in boronate affinity chromatography, its chemical structure allows for informed predictions of its potential behavior. The key to the performance of a boronic acid in BAC is its pKa value. Phenylboronic acid itself has a relatively high pKa of around 8.8. The presence of substituents on the phenyl ring can significantly alter this value. Electron-withdrawing groups, such as the nitro group (-NO₂), are known to increase the Lewis acidity of the boron atom, thereby lowering the pKa of the boronic acid. acs.org This is a desirable characteristic in many BAC applications as it allows for efficient binding of cis-diols at neutral or even slightly acidic pH, which can be beneficial for the stability of sensitive biomolecules. acs.org

The table below illustrates the effect of different substituents on the pKa of phenylboronic acid, providing a basis for estimating the properties of this compound in a chromatographic context.

| Compound | Substituent | Electronic Effect | Reported pKa |

|---|---|---|---|

| 2-Methoxyphenylboronic acid | -OCH₃ (ortho) | Electron-donating | 9.0 sci-hub.ru |

| Phenylboronic acid | None | - | 8.8 sci-hub.ru |

| 4-Fluorophenylboronic acid | -F (para) | Electron-withdrawing | 8.6 sci-hub.ru |

| 3-Nitrophenylboronic acid | -NO₂ (meta) | Strongly electron-withdrawing | 7.1 sci-hub.ru |

Based on these trends, it can be postulated that this compound, when immobilized on a solid support, would serve as an effective stationary phase for the selective capture of cis-diol-containing analytes. The elution of the captured analytes would be achieved by lowering the pH of the mobile phase.

X-ray Crystallographic Analysis for Solid-State Structure Elucidation

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the unit cell can be constructed. From this map, the positions of the individual atoms can be determined with high precision, leading to the elucidation of the molecular structure.

As of the latest literature search, a specific crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD). cam.ac.uknih.gov However, analysis of closely related compounds, such as other nitrophenylboronic acid isomers, would provide valuable insights into the expected structural features. For instance, the analysis would reveal the planarity of the phenyl ring, the orientation of the nitro and boronic acid groups relative to the ring, and the hydrogen bonding networks formed by the boronic acid hydroxyl groups. In the solid state, boronic acids often form dimeric structures through hydrogen bonding between the hydroxyl groups.

The following table represents the type of crystallographic data that would be obtained from a successful X-ray analysis of this compound. The values are hypothetical and serve to illustrate the parameters that are typically reported.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C₇H₈BNO₄ |

| Formula Weight | The mass of one mole of the compound. | 181.0 g/mol |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 8.5, b = 12.0, c = 9.0 |

| α, β, γ (°) | The angles of the unit cell. | α = 90, β = 105, γ = 90 |

| Volume (ų) | The volume of the unit cell. | 885.8 |

| Z | The number of molecules in the unit cell. | 4 |

| Density (calculated) (g/cm³) | The calculated density of the crystal. | 1.355 |

| R-factor (%) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | < 5.0 |

Computational and Theoretical Investigations of 2 Methyl 3 Nitrophenylboronic Acid

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These computational methods can elucidate electron distribution, orbital energies, and reactivity indicators, offering insights that complement experimental findings.

Density Functional Theory (DFT) for Molecular and Solid-State Systems

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. While specific DFT studies focused exclusively on 2-Methyl-3-nitrophenylboronic acid are not widely published, the methodology is broadly applied to similar aromatic boronic acids. Such studies typically involve geometry optimization to find the lowest energy conformation of the molecule and subsequent calculation of various electronic properties. For related compounds, DFT has been used to analyze molecular structures and energies, often employing basis sets like 6-311G(d,p) to ensure accuracy. researchgate.net

Analysis of Electron Density and Orbital Interactions

Molecular Modeling of Interactions with Biological Targets

Molecular modeling is a key technique in drug discovery and chemical biology to predict how a small molecule might interact with a biological target, such as a protein or enzyme. Boronic acids are a well-known class of enzyme inhibitors, and modeling studies are crucial for understanding their binding modes. Although no specific molecular modeling studies involving this compound and a particular biological target are documented, the general approach would involve docking the molecule into the active site of a target protein. This would help to identify potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to binding affinity.

Prediction of Catalytic Pathways and Transition States

Computational chemistry plays a vital role in elucidating reaction mechanisms by modeling the pathways and identifying the transition states of chemical reactions. For reactions involving boronic acids, such as the Suzuki-Miyaura coupling, theoretical studies can map out the energy landscape of the catalytic cycle. This involves calculating the structures and energies of reactants, intermediates, transition states, and products. Transition state theory can then be used to understand the kinetics of the reaction. wikipedia.org At present, there is a lack of published research specifically detailing the prediction of catalytic pathways and transition states for reactions directly involving this compound.

In Silico Approaches for Material Design and Property Prediction

In silico methods are increasingly used to design new materials and predict their properties before their synthesis, saving time and resources. For a compound like this compound, these approaches could be used to predict properties relevant to materials science, such as its potential for forming self-assembling structures or its electronic properties in the solid state. While basic properties have been predicted through computational tools, for instance, PubChemLite has reported predicted collision cross-section values for different adducts of this compound, comprehensive in silico studies for material design are not yet available. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 182.06192 | 132.3 |

| [M+Na]⁺ | 204.04386 | 139.7 |

| [M-H]⁻ | 180.04736 | 134.0 |

| [M+NH₄]⁺ | 199.08846 | 150.4 |

| [M+K]⁺ | 220.01780 | 134.1 |

| [M+H-H₂O]⁺ | 164.05190 | 131.9 |

| [M+HCOO]⁻ | 226.05284 | 155.0 |

| [M+CH₃COO]⁻ | 240.06849 | 170.5 |

| [M+Na-2H]⁻ | 202.02931 | 138.7 |

| [M]⁺ | 181.05409 | 130.0 |

| [M]⁻ | 181.05519 | 130.0 |

Table 1: Predicted Collision Cross Section (CCS) values for various adducts of this compound. Data sourced from PubChemLite. uni.lu

Future Perspectives and Emerging Research Directions

Integration with Advanced Synthetic Platforms (e.g., Automated Synthesis, AI-driven Discovery)

Novel Catalytic Transformations Mediated by 2-Methyl-3-nitrophenylboronic Acid

Boronic acids are cornerstone reagents in organic chemistry, most notably for their role in the Nobel prize-winning Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. nih.govwikipedia.org They also participate in other significant transformations like the Chan-Lam coupling for carbon-heteroatom bond formation. wikipedia.org The reactivity of a boronic acid is heavily influenced by the electronic nature of its substituents. nih.gov

The presence of a strong electron-withdrawing nitro group on this compound decreases the pKa of the molecule, making it a stronger Lewis acid compared to unsubstituted phenylboronic acid. nih.gov This enhanced acidity can influence its reactivity in catalytic cycles. Future research is expected to explore how this electronic feature, combined with the steric hindrance from the ortho-methyl group, can be exploited. This unique combination could lead to:

Enhanced Reaction Rates: The electronic properties might accelerate transmetallation, the key step in many cross-coupling reactions.

Novel Selectivity: The steric bulk of the methyl group could impart unique regio- or stereoselectivity in catalytic reactions, favoring the formation of products that are difficult to access with other boronic acids.

Development of New Catalytic Systems: The specific properties of this compound may enable its participation in entirely new metal-catalyzed transformations beyond the well-established coupling reactions. Research into its utility with various transition metals like rhodium, copper, and nickel is a promising direction. rice.edu

Development of Next-Generation Bioconjugation Strategies

Bioconjugation, the science of linking molecules to biomolecules like proteins and peptides, is critical for developing advanced therapeutics, diagnostics, and research tools. nih.gov Transition-metal catalyzed reactions have emerged as powerful methods for creating stable bioconjugates under mild, aqueous conditions. rice.edunih.gov

Arylboronic acids with ortho-nitro substituents, a class to which this compound belongs, have been identified as particularly effective reagents for the nickel-catalyzed arylation of cysteine thiols in proteins and peptides. bohrium.comrsc.org This specific reactivity allows for site-selective modification of biomolecules. The Ball group developed a sequential coupling strategy using 2-nitro-arylboronic acid (NAB) moieties, which react selectively under nickel catalysis while other boronic acids remain inert. bohrium.comacs.org This enables the construction of complex architectures like protein-protein conjugates and stapled peptides. bohrium.comacs.org

Future research will likely focus on leveraging this compound within this framework. The additional ortho-methyl group could serve to fine-tune the reaction kinetics and stability of the resulting conjugate. This could be advantageous in developing "dual-functional" probes or creating bioconjugates where the rate of formation needs to be precisely controlled. bohrium.com The unique substitution pattern offers a new tool for expanding the diversity and complexity of molecules that can be assembled using boronic acid-based bioconjugation. rice.edu

Exploration in Optoelectronic and Supramolecular Materials

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. pageplace.de These materials are at the forefront of research in optoelectronics, with applications in sensors, organic light-emitting diodes (OLEDs), and transistors. acs.orgresearchgate.net Boronic acids are valuable building blocks for supramolecular materials, primarily through their ability to form reversible covalent bonds (boronate esters) with diols. wikipedia.orgacs.org

The structure of this compound makes it an intriguing candidate for the design of new functional materials. The aromatic ring can participate in π-π stacking interactions, a key driving force for the self-assembly of many optoelectronic materials. nih.gov The nitro and methyl substituents will modulate these interactions and influence the electronic properties of the resulting assembly. Researchers may explore its use in:

Supramolecular Gels: The addition of boronic acids to polymer or small molecule gelators containing hydroxyl groups can tune the rheological and photophysical properties of the resulting gels. acs.org this compound could be used as a dopant to create gels with specific electronic characteristics.

Optoelectronic Biomaterials: Peptide self-assembly can be used to create nanoscale materials with electronic functions. nih.gov By incorporating π-conjugated units like the 2-methyl-3-nitrophenyl group into peptide backbones, it may be possible to create new biomaterials with tailored electronic and optical properties for use in biosensing or tissue engineering. nih.gov

Environmental Applications (e.g., Remediation, Chemical Sensing in Environmental Matrices)

The detection of environmentally and biologically important analytes is a major focus of analytical chemistry. Boronic acid-based fluorescent sensors are a well-established tool for this purpose. rsc.orgrsc.org Their mechanism relies on the interaction of the boronic acid group with a target molecule, such as a saccharide or fluoride (B91410) anion, which triggers a change in fluorescence. rsc.orgnih.gov This interaction is based on the Lewis acidic nature of the boron atom and its ability to bind with nucleophilic species. rsc.orgnih.gov

The future application of this compound in this area lies in its potential as a core component of novel chemosensors. The specific electronic and steric environment created by the methyl and nitro groups could lead to sensors with enhanced selectivity and sensitivity for specific environmental contaminants. For example, it could be incorporated into a larger molecular sensor designed to detect:

Fluoride Anions: As a Lewis acid, the boronic acid moiety can bind to strong Lewis bases like fluoride, and its sensitivity can be tuned by the substituents on the aromatic ring. nih.gov

Pollutants with Diol Groups: Many industrial pollutants and their degradation products contain diol functionalities, making them potential targets for boronic acid-based sensors. nih.gov

By integrating this compound into sensor designs, it may be possible to develop robust and selective methods for monitoring contaminants in environmental matrices like drinking water. nih.gov

Research Findings Summary

| Research Area | Key Findings & Future Potential of (Nitro)Arylboronic Acids | Relevance to this compound | Citations |

| Advanced Synthesis | AI and automated platforms can accelerate the discovery and synthesis of small molecules by rapidly screening reactions. | Can be used to optimize the synthesis of the title compound and to rapidly discover its utility in new reactions. | drugtargetreview.com, nih.gov |

| Catalysis | Electron-withdrawing groups on arylboronic acids increase their Lewis acidity and can alter reactivity in cross-coupling reactions. | The meta-nitro group enhances Lewis acidity, while the ortho-methyl group provides steric influence, potentially leading to novel catalytic activity and selectivity. | nih.gov, wikipedia.org |

| Bioconjugation | Ortho-nitro-arylboronic acids (NABs) selectively react with cysteine thiols under nickel catalysis, enabling sequential protein modification. | As a member of the NAB class, it can be used in advanced bioconjugation, with the methyl group potentially tuning reaction kinetics and stability. | bohrium.com, acs.org, rsc.org |

| Materials Science | Boronic acids are used as building blocks for supramolecular gels and optoelectronic materials through boronate ester formation and π-π stacking. | The substituted phenyl ring can act as a π-conjugated unit to build self-assembling materials with unique electronic and photophysical properties. | acs.org, nih.gov, researchgate.net |

| Environmental Sensing | The boronic acid moiety binds to diols and anions, forming the basis of fluorescent chemosensors for environmental and biological monitoring. | Can be incorporated into sensor molecules, where its specific electronic and steric properties could confer high selectivity for target environmental pollutants. | rsc.org, nih.gov, nih.gov |

Q & A

Q. What are the standard synthetic routes for 2-Methyl-3-nitrophenylboronic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves Suzuki-Miyaura coupling or directed ortho-metalation. For nitro-substituted phenylboronic acids, the nitro group’s electron-withdrawing nature necessitates careful control of pH and temperature to avoid decomposition. A common approach is coupling 2-methyl-3-nitrohalobenzene with bis(pinacolato)diboron under palladium catalysis. Optimizing ligand choice (e.g., SPhos) and solvent (THF or dioxane) can improve yields . Purity (>97%) is achievable via recrystallization in ethanol/water mixtures or column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- NMR : B NMR (128 MHz, CDCl) typically shows a peak at ~30 ppm for the boronic acid group, while H NMR confirms substituent positions (e.g., methyl at δ 2.3–2.5 ppm, aromatic protons at δ 7.5–8.1 ppm) .

- X-ray Diffraction : Reveals planar geometry at boron and dihedral angles between substituents. For ortho-nitro derivatives, steric hindrance between nitro and boronic acid groups may distort the aromatic ring .

- IR Spectroscopy : B-O stretching vibrations appear at ~1340 cm, and NO symmetric/asymmetric stretches at ~1520/1350 cm .